molecular formula C23H19Cl2N3O2S2 B2363378 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 2097937-81-8

2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2363378
CAS No.: 2097937-81-8
M. Wt: 504.44
InChI Key: BKGHZGDWIXRYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H19Cl2N3O2S2 and its molecular weight is 504.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide , also known as E793-1920 , is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The molecular formula of E793-1920 is C23H19Cl2N3O2S2C_{23}H_{19}Cl_2N_3O_2S^2, with a molecular weight of approximately 504.44 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.

The mechanism of action for compounds like E793-1920 typically involves interactions with specific molecular targets in biological systems. These interactions may modulate enzyme activity or influence various biochemical pathways. Preliminary studies suggest that E793-1920 may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors that regulate growth and proliferation.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, including E793-1920, exhibit significant antimicrobial properties. A study highlighted the importance of the thienopyrimidinone ring and substituted amido side chains in conferring antimicrobial activity against various bacterial strains:

Microbial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliSignificant< 100 µg/mL
Staphylococcus aureusModerate50 µg/mL
Mycobacterium tuberculosisStrong< 25 µg/mL

The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

E793-1920 has also been investigated for its anticancer properties. A screening study identified it as a candidate for further evaluation due to its ability to inhibit cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.0

These results indicate that E793-1920 may act as a promising anticancer agent, warranting further investigation into its mechanism and therapeutic potential .

Case Studies

  • In Vitro Studies : A study involving various thienopyrimidine derivatives reported that similar compounds exhibited significant cytotoxicity against cancer cells while maintaining low toxicity to normal cells.
  • Molecular Docking Studies : Computational docking studies have suggested that E793-1920 may bind effectively to target proteins associated with cancer progression, enhancing its potential as an anticancer drug candidate .

Toxicity Assessment

Toxicity evaluations have shown that E793-1920 is relatively non-toxic at concentrations up to 200 µmol/L when assessed through hemolytic assays. This low toxicity profile enhances its appeal for therapeutic applications .

Properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O2S2/c24-17-7-5-15(6-8-17)9-11-28-22(30)21-19(10-12-31-21)27-23(28)32-14-20(29)26-13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHZGDWIXRYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.